molecular formula C12H19NO B4921343 N-(1-adamantyl)-N-methylformamide

N-(1-adamantyl)-N-methylformamide

Cat. No.: B4921343
M. Wt: 193.28 g/mol
InChI Key: JTZLKTVICVREOG-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-N-methylformamide is a chemical compound that features an adamantane moiety, a tricyclic cage structure, bonded to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-adamantyl)-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with methyl formate under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts may be adjusted to minimize environmental impact and reduce production costs .

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-N-methylformamide is primarily influenced by the adamantane moiety, which enhances the compound’s lipophilicity and stability. The formamide group can interact with various molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Properties

IUPAC Name

N-(1-adamantyl)-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-13(8-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZLKTVICVREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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